

In-Depth Technical Guide: Bis(2-propylheptyl) Phthalate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-propylheptyl) Phthalate-d4

Cat. No.: B585399

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of **Bis(2-propylheptyl) Phthalate-d4**, a deuterated analog of the widely used plasticizer, Bis(2-propylheptyl) Phthalate (DPHP). The incorporation of deuterium atoms makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantification and metabolic studies.

Core Molecular Data

The fundamental physicochemical characteristics of **Bis(2-propylheptyl) Phthalate-d4** and its non-labeled counterpart are summarized below. This data is essential for accurate experimental design and interpretation.

Property	Bis(2-propylheptyl) Phthalate-d4	Bis(2-propylheptyl) Phthalate (DPHP)
Molecular Formula	C28H42D4O4[1][2]	C28H46O4[3][4][5]
Molecular Weight	450.69 g/mol [1][2]	446.672 g/mol [3]
CAS Number	1346601-46-4[1][2]	53306-54-0[3][4]
Synonyms	1,2-Benzenedicarboxylic-d4 Acid 1,2-Bis(2-propylheptyl)ester-d4[1]	Di(2-propylheptyl) phthalate[3]

Experimental Applications

Bis(2-propylheptyl) Phthalate-d4 serves as a crucial internal standard in analytical chemistry. Its utility is rooted in its chemical similarity to the non-deuterated form, coupled with a distinct mass difference that allows for precise quantification in complex matrices.

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The use of **Bis(2-propylheptyl) Phthalate-d4** as an internal standard in an IDMS workflow is a common application. A generalized protocol is outlined below.

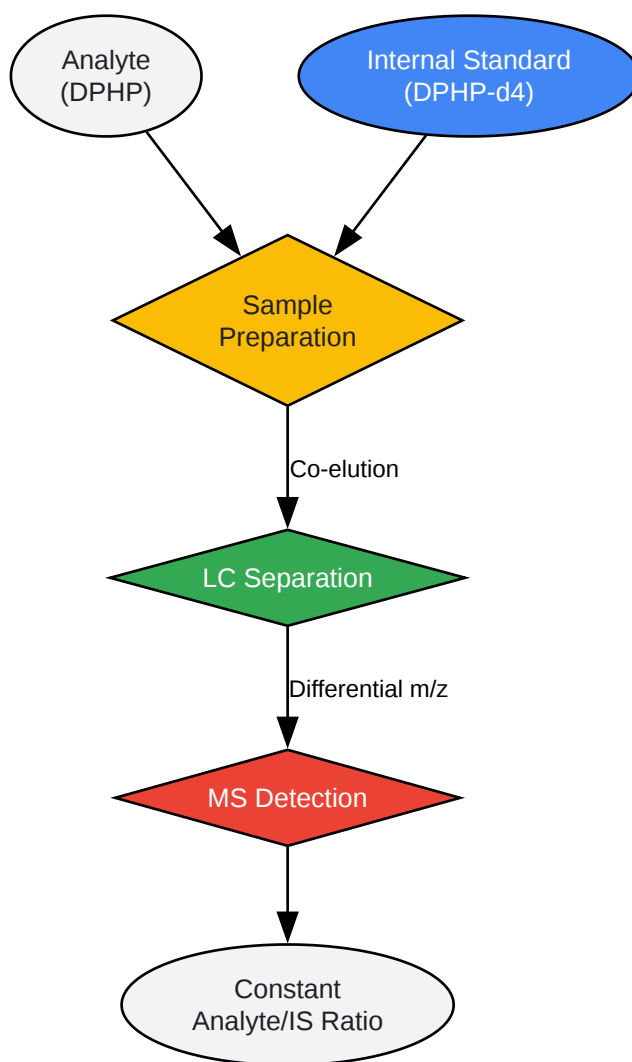


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Caption: Generalized workflow for quantification using a deuterated internal standard.

Logical Relationship of Deuterated Standards

The rationale for using a deuterated standard lies in its ability to mimic the behavior of the target analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.



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Caption: Rationale for using a stable isotope-labeled internal standard.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Bis(2-propylheptyl) Phthalate-d₄]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585399#bis-2-propylheptyl-phthalate-d4-molecular-weight]

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